

# (-)-Diacetyl-D-tartaric Anhydride: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Diacetyl-D-tartaric Anhydride

Cat. No.: B019596

[Get Quote](#)

An in-depth exploration of the synthesis, properties, and applications of **(-)-Diacetyl-D-tartaric anhydride**, a pivotal chiral building block in modern organic chemistry and drug development.

**(-)-Diacetyl-D-tartaric anhydride** is a versatile and highly valuable chiral auxiliary and resolving agent. Its rigid, C<sub>2</sub>-symmetric structure, derived from naturally abundant D-tartaric acid, makes it an indispensable tool for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. This guide provides a detailed overview of its chemical and physical properties, a robust synthesis protocol, and in-depth methodologies for its key applications in chiral resolution and asymmetric synthesis.

## Core Properties and Specifications

**(-)-Diacetyl-D-tartaric anhydride** is a white to off-white crystalline powder. A summary of its key quantitative properties is provided in Table 1.

| Property                              | Value                                         |
|---------------------------------------|-----------------------------------------------|
| CAS Number                            | 70728-23-3                                    |
| Molecular Formula                     | C <sub>8</sub> H <sub>8</sub> O <sub>7</sub>  |
| Molecular Weight                      | 216.15 g/mol                                  |
| Melting Point                         | 133 - 136 °C                                  |
| Optical Rotation [α] <sup>20</sup> /D | -93° to -98° (c=0.5 in CHCl <sub>3</sub> )[1] |
| Purity                                | ≥ 98% (Assay by titration)[1]                 |

## Synthesis of (-)-Diacetyl-D-tartaric Anhydride

The synthesis of **(-)-Diacetyl-D-tartaric anhydride** is a well-established procedure involving the acylation and subsequent dehydration of D-tartaric acid. The following protocol is adapted from established literature procedures.[2]

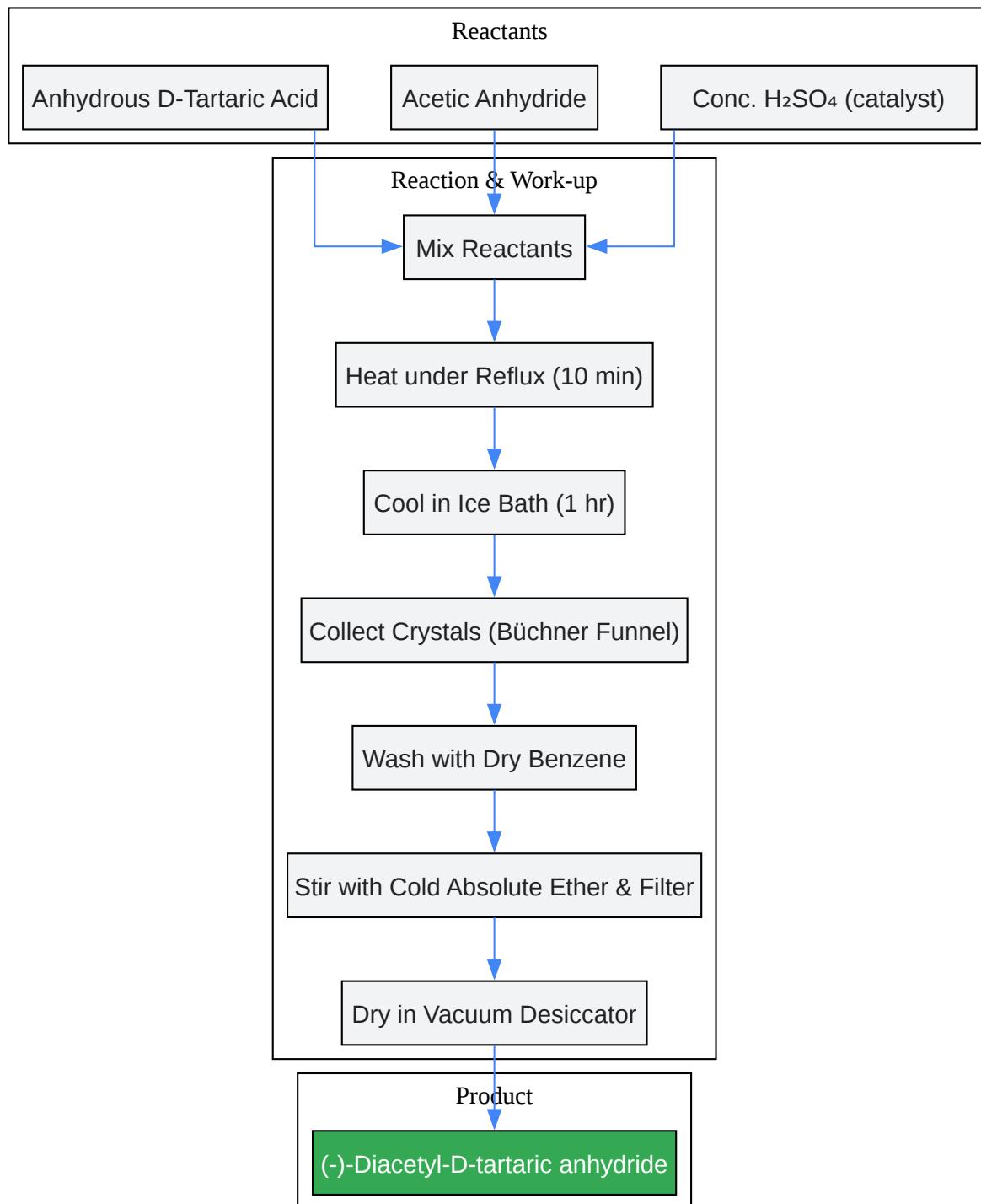
## Experimental Protocol: Synthesis

### Materials:

- Anhydrous, powdered D-tartaric acid (0.27 mole)
- Acetic anhydride (1.33 moles)
- Concentrated sulfuric acid (1.2 mL)
- Dry benzene
- Cold absolute ether
- Phosphorus pentoxide
- Paraffin shavings

### Equipment:

- 500-mL three-necked round-bottomed flask
- Liquid-sealed stirrer
- Two reflux condensers
- Heating mantle
- Beaker
- Ice bath
- 15-cm Büchner funnel
- Vacuum desiccator


Procedure:

- To a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, add 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.
- In a separate beaker, prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.
- Add the acetic anhydride solution to the flask containing D-tartaric acid and start the stirrer. The mixture will warm up as the tartaric acid dissolves.
- Gently heat the solution to reflux with continuous stirring for 10 minutes. The reaction can be vigorous initially, hence the use of two condensers is advised.[\[2\]](#)
- Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.
- Collect the crude crystalline product on a 15-cm Büchner funnel.
- Wash the collected crystals twice with 20-mL portions of dry benzene.
- Mechanically stir the washed product with 175 mL of cold absolute ether, then filter.

- Place the filtered product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry completely.
- The expected yield of **(-)-Diacetyl-D-tartaric anhydride** is 41–44.5 g (71–77%), with a melting point of 133–134 °C.[2]

Note: The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide and paraffin.[2]

## Synthesis Workflow

[Click to download full resolution via product page](#)**Caption: Synthesis of (-)-Diacetyl-D-tartaric anhydride.**

## Applications in Drug Development

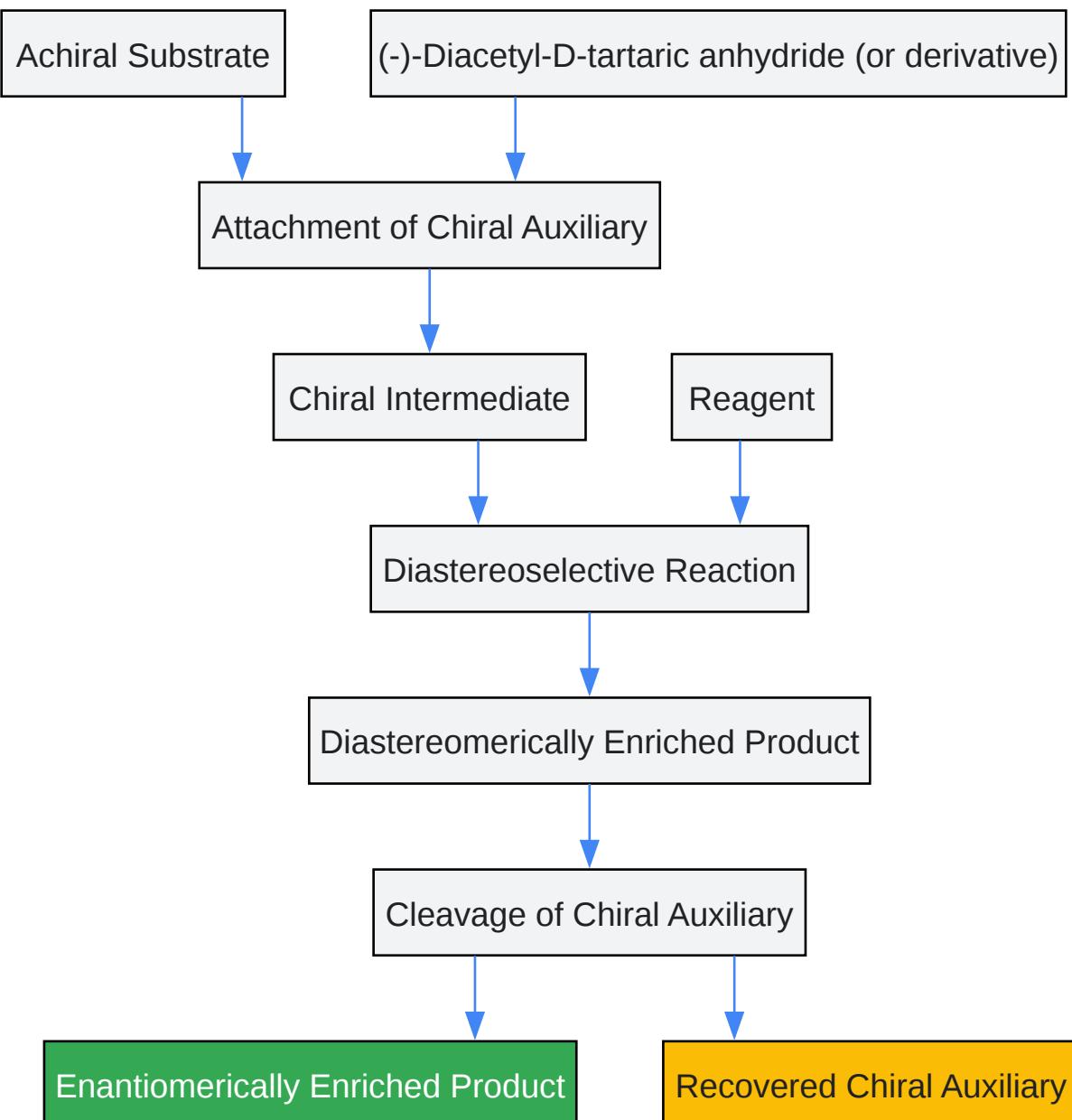
**(-)-Diacetyl-D-tartaric anhydride** is a cornerstone in the synthesis of chiral pharmaceuticals due to its efficacy as both a chiral resolving agent and a chiral auxiliary.

## Chiral Resolution of Racemic Compounds

The primary application of **(-)-Diacetyl-D-tartaric anhydride** is in the separation of enantiomers from a racemic mixture, a process known as chiral resolution. This is typically achieved through the formation of diastereomeric salts with racemic amines or alcohols. The differing physical properties of these diastereomers, particularly their solubility, allow for their separation by fractional crystallization.

### Materials:

- Racemic amine
- **(-)-Diacetyl-D-tartaric anhydride** (0.5 - 1.0 equivalent)
- Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
- Base (e.g., NaOH or NaHCO<sub>3</sub> solution)
- Organic extraction solvent (e.g., dichloromethane or diethyl ether)


### Procedure:

- Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve **(-)-Diacetyl-D-tartaric anhydride** in the same solvent. Slowly add the anhydride solution to the amine solution with stirring. The reaction may be exothermic.
- Fractional Crystallization: Allow the mixture to stir at room temperature or heat gently to ensure complete salt formation. Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
- Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of the cold solvent to remove the mother liquor containing the more

soluble diastereomer.

- Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base to raise the pH, liberating the free amine.
- Extraction and Isolation: Extract the liberated amine with an organic solvent. Dry the combined organic extracts over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
- Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific rotation.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Asymmetric hetero diels-alder reaction of nitroso compounds utilizing tartaric acid ester as a chiral auxiliary | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(-)-Diacetyl-D-tartaric Anhydride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019596#what-is-diacetyl-d-tartaric-anhydride]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)